molecular formula C21H21N5O3 B2855998 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 941975-91-3

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2855998
CAS No.: 941975-91-3
M. Wt: 391.431
InChI Key: RUQAAKTZFDWZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide is an organic compound featuring a complex heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide involves a multi-step organic synthesis. Key steps include:

  • Formation of the Imidazo-Triazine Core: : This typically involves the cyclization of appropriate precursors under controlled conditions to form the imidazo-triazine scaffold.

  • Attachment of the Phenyl Group: : A phenyl substituent is introduced, often via a substitution reaction.

  • Incorporation of the Acetamide Group: : This involves acylation, where an acetamide group is introduced to the molecule.

  • Introduction of the 4-Methylbenzyl Group: : This step involves a coupling reaction, attaching the 4-methylbenzyl group to the acetamide moiety.

Industrial Production Methods

The industrial production of this compound would involve scaling up the aforementioned synthetic routes, optimizing reaction conditions such as temperature, solvent, and catalyst selection to ensure high yield and purity. Continuous flow chemistry and automated synthesis methods could be utilized to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound is capable of undergoing various chemical reactions:

  • Oxidation: : The imidazo-triazine core can be further oxidized under appropriate conditions.

  • Reduction: : Reduction reactions could target specific carbonyl groups within the structure.

  • Substitution: : The phenyl and methylbenzyl substituents allow for aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Utilizing electrophiles or nucleophiles in the presence of a catalyst or under microwave conditions.

Major Products

Products from these reactions vary, including oxidized derivatives, reduced analogs, and substituted versions of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : As a building block for more complex molecules.

  • Material Science: : Potential use in creating novel materials with unique properties.

Biology

  • Biochemical Probes: : Investigating biological processes at the molecular level.

  • Drug Discovery: : Screening for biological activity against various targets.

Medicine

  • Pharmacology: : Potential therapeutic agents due to its complex structure.

  • Diagnostics: : Use in developing diagnostic tools and assays.

Industry

  • Chemical Manufacturing: : As an intermediate in the synthesis of other compounds.

  • Materials Engineering: : Integration into polymers and other advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In biochemical contexts, it might interact with particular molecular targets such as enzymes or receptors, altering their activity. The imidazo-triazine scaffold could facilitate binding to nucleic acids or proteins, impacting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dioxo-8-phenyl-3,4-dihydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide: : Lacks the 4-methylbenzyl group, resulting in different chemical properties.

  • 2-(3,4-Dioxo-8-methyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide: : Substitutes a phenyl group for the methylbenzyl, altering its biological activity.

Uniqueness

The specific structure of 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide, with its unique combination of substituents, provides distinctive physicochemical properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-15-7-9-16(10-8-15)13-22-18(27)14-26-20(29)19(28)25-12-11-24(21(25)23-26)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQAAKTZFDWZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.